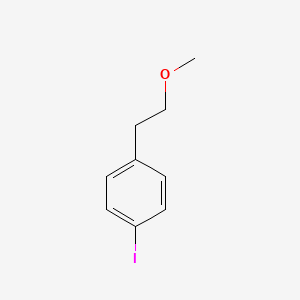
4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . A Co (III)-catalyzed stereoselective C–H homoallylation reaction of indole derivatives with 4-vinyl-1,3-dioxan-2-ones has been developed . This protocol features mild reaction conditions, high efficiency, good yields, excellent stereoselectivity, and a broad scope .Molecular Structure Analysis
The parent compound of “this compound” is isoindoline, which is a heterocyclic organic compound with the molecular formula C8H9N . The structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis
The Co (III)-catalyzed stereoselective C–H homoallylation reaction of indole derivatives with 4-vinyl-1,3-dioxan-2-ones to access (E)-homoallylic alcohols has been developed . This protocol features mild reaction conditions, high efficiency, good yields, excellent stereoselectivity, and a broad scope .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be similar to those of its parent compound, isoindoline . Isoindoline has a molecular formula of C8H9N and a molar mass of 119.167 g·mol−1 .Wirkmechanismus
The mechanism of action of indole derivatives is largely dependent on their structure and the biological system they interact with . Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Zukünftige Richtungen
The future directions for “4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester” and similar compounds lie in their potential for further exploration in the field of medicinal chemistry. The diverse biological activities of indole derivatives suggest that they have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
CAS-Nummer |
923590-83-4 |
|---|---|
Molekularformel |
C17H21ClN2O4 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
[(3R,5S)-5-methoxycarbonylpyrrolidin-3-yl] 4-ethenyl-1,3-dihydroisoindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H20N2O4.ClH/c1-3-11-5-4-6-12-9-19(10-14(11)12)17(21)23-13-7-15(18-8-13)16(20)22-2;/h3-6,13,15,18H,1,7-10H2,2H3;1H/t13-,15+;/m1./s1 |
InChI-Schlüssel |
WQDLDNXJJKMMGF-PBCQUBLHSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@H](CN1)OC(=O)N2CC3=C(C2)C(=CC=C3)C=C.Cl |
Kanonische SMILES |
COC(=O)C1CC(CN1)OC(=O)N2CC3=C(C2)C(=CC=C3)C=C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Pent-3-en-1-yl)cyclohexyl]benzonitrile](/img/structure/B8467550.png)
![2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8467584.png)
![4-[4-(Benzyloxy)phenyl]-1,1,1-trifluorobutan-2-one](/img/structure/B8467588.png)
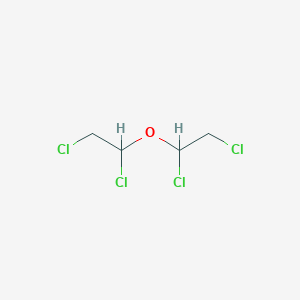
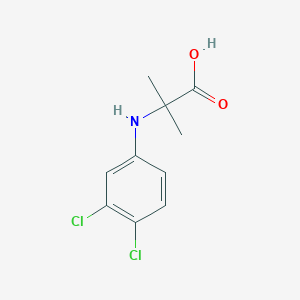
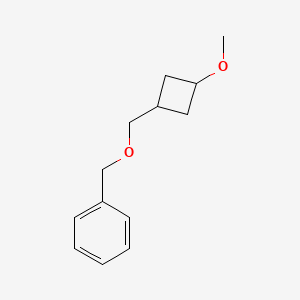
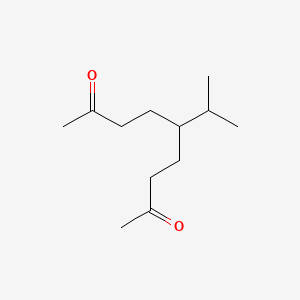
![3-[(3-Cyano-phenylcarbamoyl)-methoxy]-benzoic acid methyl ester](/img/structure/B8467622.png)


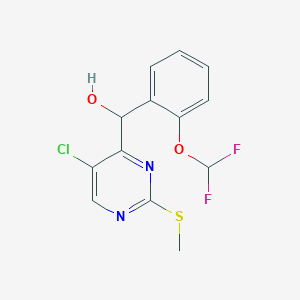
![Prop-2-yn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate](/img/structure/B8467657.png)
